![molecular formula C15H10ClFN2OS B2379030 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-91-8](/img/no-structure.png)

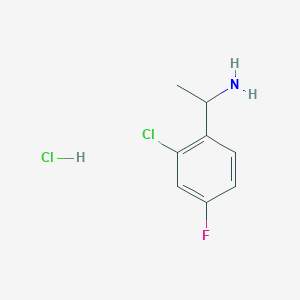

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

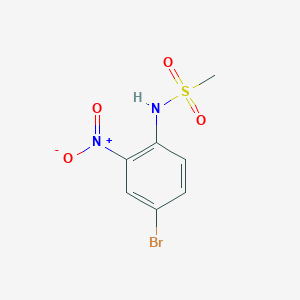

The compound “3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one” is a quinazoline derivative . Quinazoline and its derivatives are known for their diverse biological properties and are considered important in the field of pharmaceutical chemistry . They are reported to have various biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The optimized geometric parameters and frequency values can be theoretically calculated using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set .Wissenschaftliche Forschungsanwendungen

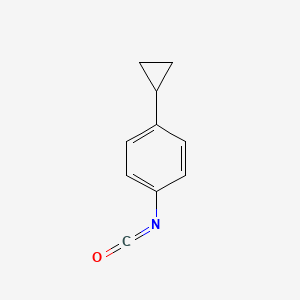

AMPA Receptor Antagonists

Compounds, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, have been synthesized to investigate their structure-activity relationship (SAR) for AMPA receptor inhibition. This research demonstrates the potential use of such compounds as AMPA receptor antagonists, with potencies ranging from 11 nM to greater than 10 μM (Chenard et al., 2001).

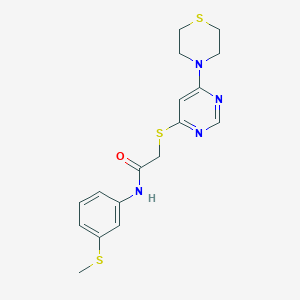

Antimicrobial Properties

Quinazolin-4-one derivatives have been studied for their antimicrobial properties. For example, microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives demonstrated significant biological activity, indicating their potential as antimicrobial agents (Raval et al., 2012).

Crystal Structure and Antibacterial Evaluation

The crystal structure and antibacterial properties of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one were investigated, revealing its potential as an antibacterial agent. The study included empirical formula, system, space group, unit parameters, and temperature measurements (Geesi, 2020).

Anticancer Activity

Synthesis and evaluation of 2,3,7-trisubstituted Quinazoline derivatives were conducted, focusing on targeting EGFR-tyrosine kinase. This research sheds light on the potential of quinazolinone derivatives in anticancer treatments (Noolvi & Patel, 2013).

Diuretic Agents

Novel quinazolin‐4(3H)‐one derivatives were synthesized to study their effect on diuretic activity. This research explores the influence of heterocyclic combinations on diuretic properties, contributing to the development of new diuretic agents (Maarouf et al., 2004).

Antitumor Activity

The synthesis, characterization, and antitumor activity of triazoloquinazolinone derivatives were studied, revealing their potential in combating cancer cells. The research included molecular docking and enzyme inhibition rate analysis (Zhou et al., 2021).

H1-Antihistaminic Agents

The development of quinazolinone derivatives as H1-antihistaminic agents has been explored. This research provides insights into the potential use of these compounds in treating allergies (Alagarsamy & Parthiban, 2012).

Wirkmechanismus

Eigenschaften

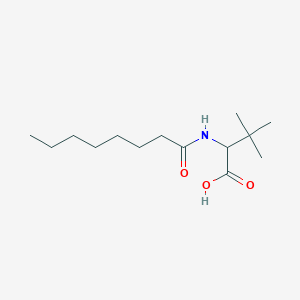

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-chlorobenzylamine with 2-fluoro-3-nitrobenzoic acid to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid. This intermediate is then reduced to 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid, which is then cyclized with thionyl chloride to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluoro-3-nitrobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzylamine with 2-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid.", "Step 2: Reduction of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid using a reducing agent such as SnCl2 or Fe/HCl to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid.", "Step 3: Cyclization of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid with thionyl chloride in the presence of a base such as pyridine to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS-Nummer |

422526-91-8 |

Produktname |

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |

Molekularformel |

C15H10ClFN2OS |

Molekulargewicht |

320.77 |

IUPAC-Name |

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H10ClFN2OS/c16-12-4-2-1-3-9(12)8-19-14(20)11-7-10(17)5-6-13(11)18-15(19)21/h1-7H,8H2,(H,18,21) |

InChI-Schlüssel |

IJMSGFMGVOQJTA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)

![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)